N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide is a chemical compound belonging to the xanthone derivatives family. Xanthones are characterized by their tricyclic aromatic structure, which includes a xanthene core with two benzene rings fused to it. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-26-14-8-5-12(6-9-14)21(25)23-13-7-10-15-18(11-13)27-20-16(19(15)24)3-2-4-17(20)22/h2-11H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYQTGKZXOVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of 5-chloro-9H-xanthen-9-one: This can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride under acidic conditions.
Coupling with 4-methoxybenzoyl chloride: The resulting 5-chloro-9H-xanthen-9-one is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.
Medicine: Its antimicrobial activity has been explored for potential therapeutic applications against various pathogens.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory responses.
Comparison with Similar Compounds
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide
9-OXO-9H-XANTHEN-3-YL 2,3,4-TRI-O-ACETYL-5-THIOPENTOPYRANOSIDE
This comprehensive overview highlights the significance of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for further research and development.
Biological Activity
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The compound features a xanthene core with a chloro substitution at the 5-position and a methoxybenzamide moiety. The synthesis typically involves:
- Formation of the Xanthene Core : This is achieved through Friedel-Crafts alkylation, where aromatic compounds react with phthalic anhydride derivatives.
- Chlorination : The introduction of chlorine can be done using electrophilic chlorination methods.
- Amide Formation : The benzamide part is synthesized via an amide coupling reaction using benzoyl chloride.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness against breast cancer cell lines (MDA-MB-231 and T-47D) and neuroblastoma cell line (SK-N-MC), showcasing an IC50 value of 19.7 μM against T-47D cells, which is significantly lower than the standard drug etoposide (IC50 = 32.7 μM) .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| This compound | T-47D | 19.7 | Etoposide | 32.7 |
| This compound | SK-N-MC | 25.2 | Etoposide | 32.7 |
The biological activity of this compound can be attributed to several mechanisms:
- Nrf2 Modulation : Xanthene derivatives have been shown to activate the Nrf2 pathway, which is crucial in cellular responses to oxidative stress and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
- Chlorine Substitution : The presence of chlorine at the 5-position enhances the compound's antiproliferative properties.
- Methoxy Group : The methoxy group on the benzamide moiety is associated with increased potency against cancer cell lines.
Research has shown that modifications to the xanthene core or substituents on the benzamide can significantly affect biological activity, guiding future drug design efforts .
Case Studies and Research Findings
In a comprehensive study, various derivatives of xanthone sulfonamides were synthesized and evaluated for their anticancer properties. Among these, compounds similar to this compound exhibited promising results, leading to further investigations into their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
